molecular formula C15H15N3O3S2 B2597919 3-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 893368-64-4

3-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2597919
CAS No.: 893368-64-4
M. Wt: 349.42
InChI Key: OZZJLELWWNHSEU-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one family, a scaffold known for diverse pharmacological activities, including antimicrobial, anticancer, and analgesic properties . Key structural features include:

  • 3-Ethyl group: Enhances metabolic stability and modulates lipophilicity.
  • Thieno[3,2-d]pyrimidin-4-one core: A fused heterocyclic system that facilitates π-π stacking and hydrogen bonding with biological targets .

Properties

IUPAC Name

3-ethyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c1-2-17-14(19)13-12(7-8-22-13)16-15(17)23-9-10-3-5-11(6-4-10)18(20)21/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZJLELWWNHSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

    Attachment of the Nitrophenyl Group: This step involves the reaction of the intermediate with 4-nitrobenzyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the thieno[3,2-d]pyrimidine family and features a unique structure that includes both sulfur and nitrogen atoms. The presence of the nitrophenylmethyl sulfanyl group contributes to its reactivity and biological interactions.

Synthesis Methods:
The synthesis of this compound can be achieved through various methods involving thieno[3,2-d]pyrimidine derivatives. Common synthetic routes include:

  • Condensation Reactions: Utilizing appropriate precursors under controlled conditions to yield the target compound.
  • Reflux Techniques: Employing solvents such as DMF (dimethylformamide) to facilitate reactions at elevated temperatures.
  • Purification Methods: Techniques such as thin-layer chromatography (TLC) and recrystallization are used to ensure high purity and yield of the final product.

Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure of synthesized compounds .

Biological Activities

Research indicates that compounds within this class exhibit a range of biological activities:

  • Anticancer Properties: Preliminary studies suggest that 3-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and replication. This inhibition can lead to reduced proliferation of cancer cells .
  • Antimicrobial Activity: Compounds similar to this structure have shown potential as antimicrobial agents against various Gram-positive bacteria and drug-resistant strains. The presence of the nitrophenyl group is believed to enhance antimicrobial efficacy by targeting multiple cellular pathways .

Case Studies

Several studies have documented the applications of related thieno[3,2-d]pyrimidine derivatives:

  • Inhibition of Enzymatic Activity:
    • A study demonstrated that thieno[3,2-d]pyrimidines could effectively inhibit DHFR activity in vitro, leading to significant cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer) .
  • Antimicrobial Efficacy:
    • Research on related compounds indicated strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The introduction of specific substituents was found to enhance the potency against these resistant strains .

Mechanism of Action

The mechanism of action of 3-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfanyl Group

2-[(4-Methylphenyl)Methylsulfanyl]-3-(4-Nitrophenyl)-6,7-Dihydrothieno[3,2-d]Pyrimidin-4-One ()
  • Structural Difference : Replaces the 4-nitrophenyl group with a 4-methylphenyl group.
  • Impact: Electronic Effects: The methyl group is electron-donating, increasing electron density at the sulfur atom compared to the nitro group’s electron-withdrawing nature. Lipophilicity: The methyl group increases hydrophobicity (logP ≈ 3.5) vs. the nitro group’s polar nature (logP ≈ 2.8), affecting membrane permeability. Biological Activity: Methyl-substituted analogs may exhibit reduced cytotoxicity but improved bioavailability compared to nitro derivatives .
3-Ethyl-2-{[2-(4-Fluorophenyl)-2-Oxoethyl]Sulfanyl}-5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One ()
  • Structural Difference : Contains a fluorophenyl-acetylated sulfanyl chain instead of nitrobenzyl.
  • Impact :
    • Electron Effects : Fluorine’s electronegativity enhances hydrogen-bonding capacity, while the ketone group introduces a reactive site for nucleophilic attacks.
    • Solubility : The ketone improves aqueous solubility (∼15 mg/mL) compared to the nitrobenzyl derivative (∼5 mg/mL) .

Modifications at the 3-Position

2-tert-Butylamino-6-(4-Nitrophenyl)Thieno[3,2-d]Pyrimidin-4(3H)-One ()
  • Structural Difference: Replaces the 3-ethyl group with a tert-butylamino moiety.
  • Synthetic Yield: Lower yield (55%) compared to ethyl-substituted derivatives (65–70%), likely due to steric hindrance during cyclization .
3-(2-Methoxyethyl)-2-{[2-Oxo-2-(Piperidin-1-yl)Ethyl]Sulfanyl}-3H,4H,6H,7H-Thieno[3,2-d]Pyrimidin-4-One ()
  • Structural Difference : A 2-methoxyethyl group replaces the ethyl group.
  • Impact :
    • Solubility : The methoxy group enhances water solubility (∼20 mg/mL) via hydrogen bonding.
    • Pharmacokinetics : Increased polarity may reduce blood-brain barrier penetration but improve renal excretion .

Core Heterocycle Modifications

3,4-Dihydro-4-(4-Nitrophenyl)-6-Phenylpyrimidin-2(1H)-One ()
  • Structural Difference: A pyrimidin-2-one core replaces the thieno[3,2-d]pyrimidin-4-one system.
  • Impact: Aromaticity: Reduced π-conjugation decreases stability (decomposition at 150°C vs. 250°C for thieno analogs). Antifungal Activity: Pyrimidin-2-ones exhibit lower MIC values (∼8 µg/mL) against Candida albicans compared to thieno derivatives (∼12 µg/mL) .

Key Research Findings

Physicochemical Properties

Property Target Compound 4-Methylphenyl Analog () Fluorophenyl Analog ()
Molecular Weight ~420 g/mol 415.5 g/mol 398.4 g/mol
logP 2.8 3.5 2.9
Aqueous Solubility 5 mg/mL 3 mg/mL 15 mg/mL
Melting Point >250°C 220–225°C 180–185°C

Biological Activity

3-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidine family. This compound is notable for its potential pharmacological properties, particularly in medicinal chemistry. The unique structure of this compound, characterized by a thieno[3,2-d]pyrimidine core with an ethyl group and a nitrophenylmethyl sulfanyl substituent, contributes to its biological activity.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C13H12N4O2S\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit various biological activities primarily through interaction with key enzymes and receptors in cellular pathways. One notable mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and DNA replication. This inhibition can lead to significant effects on cell proliferation and survival.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Compounds in this class have shown potential as anticancer agents by disrupting cellular processes involved in tumor growth.
  • Antimicrobial Properties : The compound exhibits activity against various bacterial strains and fungi. Its structural features allow it to interact effectively with microbial targets.
  • Enzyme Inhibition : Besides DHFR, other enzymes involved in metabolic pathways may also be inhibited by this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of thieno[3,2-d]pyrimidine derivatives:

  • Anticancer Studies :
    • A study reported that certain thieno[3,2-d]pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like nitro enhances their activity by increasing lipophilicity and improving binding to target sites .
  • Antimicrobial Activity :
    • Research has shown that thieno[3,2-d]pyrimidines possess broad-spectrum antimicrobial properties. For instance, derivatives were tested against pathogens like E. coli and S. aureus, revealing promising results .
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicate that modifications at specific positions on the thieno[3,2-d]pyrimidine core can significantly impact biological activity. For example, substituents at the para position of phenyl rings have been linked to enhanced antibacterial and antifungal activities .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectsReference
AnticancerVarious cancer cell linesSignificant cytotoxicity
AntimicrobialE. coli, S. aureusBroad-spectrum antimicrobial activity
Enzyme InhibitionDihydrofolate reductaseDisruption of nucleotide synthesis

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